

Application Note: NMR Characterization of 5-Methylisoxazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

Cat. No.: B583158

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **5-Methylisoxazole-3-carboxylic acid**, a key building block in medicinal chemistry.

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in drug discovery due to its presence in various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such small organic molecules.^{[1][2]} This application note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

The expected chemical shifts (δ) for **5-Methylisoxazole-3-carboxylic acid** are summarized in the table below. These values are referenced to tetramethylsilane (TMS) at 0.00 ppm.^[3]

Table 1: ¹H and ¹³C NMR Spectral Data for **5-Methylisoxazole-3-carboxylic acid**

Nucleus	Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	1	~10-13	Singlet	-	Carboxylic acid proton (-COOH)
^1H	4	~6.6	Singlet	-	Isoxazole ring proton (-CH)
^1H	6	~2.5	Singlet	-	Methyl protons (-CH ₃)
^{13}C	5	~170	Singlet	-	Carboxylic acid carbon (-COOH)
^{13}C	3	~160	Singlet	-	Isoxazole ring carbon (C-O)
^{13}C	2	~158	Singlet	-	Isoxazole ring carbon (C=N)
^{13}C	4	~105	Singlet	-	Isoxazole ring carbon (-CH)
^{13}C	6	~12	Singlet	-	Methyl carbon (-CH ₃)

Note: The chemical shift of the carboxylic acid proton can be broad and its position is highly dependent on the solvent, concentration, and temperature.

Experimental Protocols

This section details the methodology for the NMR characterization of **5-Methylisoxazole-3-carboxylic acid**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5]

- **Sample Weighing:** Accurately weigh 5-10 mg of **5-Methylisoxazole-3-carboxylic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.[6][7]
- **Solvent Selection:** Choose a suitable deuterated solvent.[2] Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Methanol (CD_3OD). DMSO-d_6 is often preferred as it can solubilize the analyte well and the acidic proton is often observed.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]
- **Homogenization:** Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The resulting solution should be clear and free of any particulate matter.[6]
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6][7]
- **Internal Standard:** Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration.[3]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- **Pulse Sequence:** Standard single-pulse sequence.
- **Number of Scans (NS):** 16 to 64, depending on the sample concentration.
- **Acquisition Time (AQ):** 3-4 seconds.
- **Relaxation Delay (D1):** 1-2 seconds.
- **Spectral Width (SW):** 0-16 ppm.

- Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

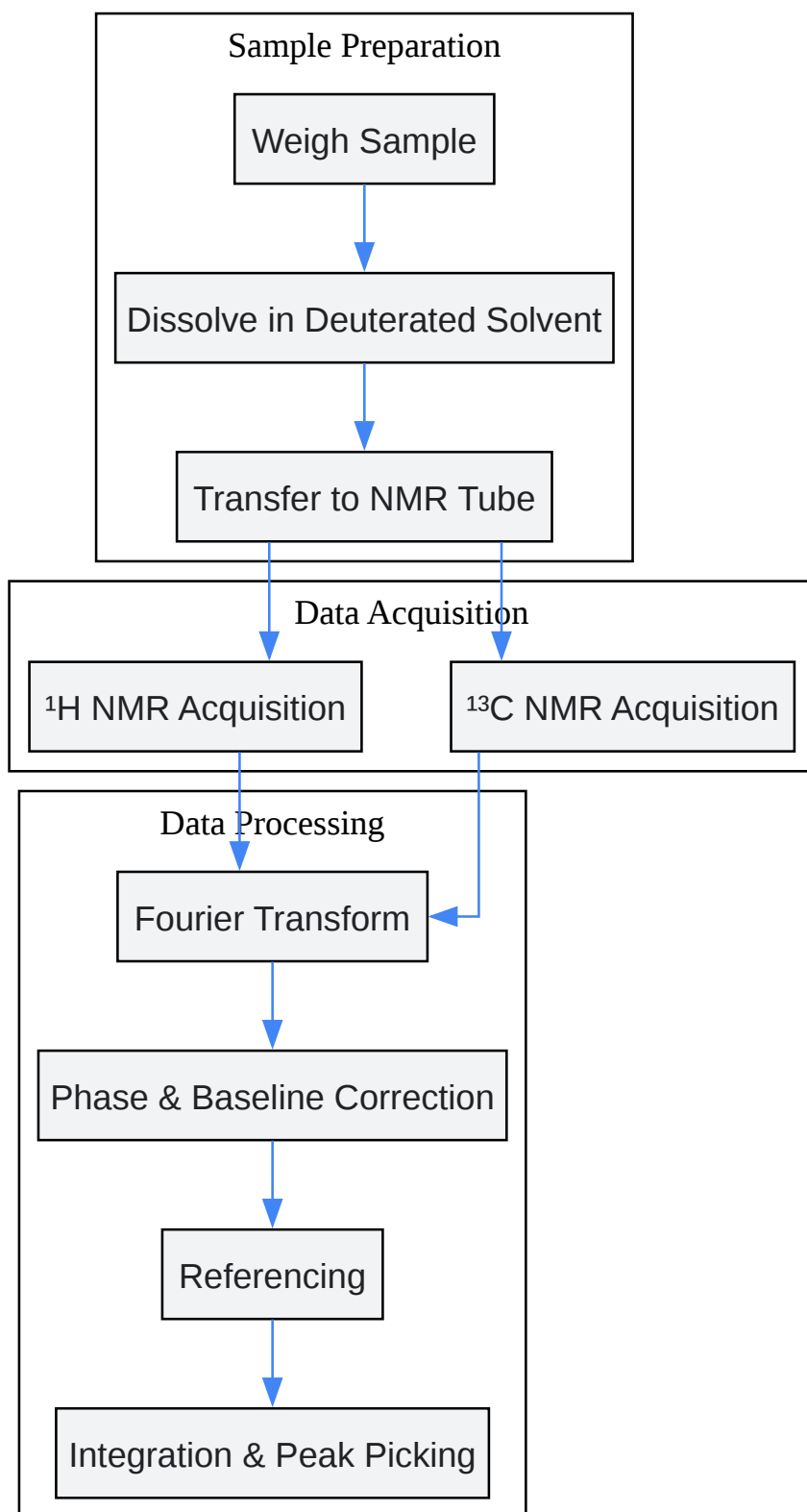
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.[8][9]
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
- Spectral Width (SW): 0-220 ppm.[8]
- Temperature: 298 K (25 °C).

Data Processing

- Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[5]
- Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks.

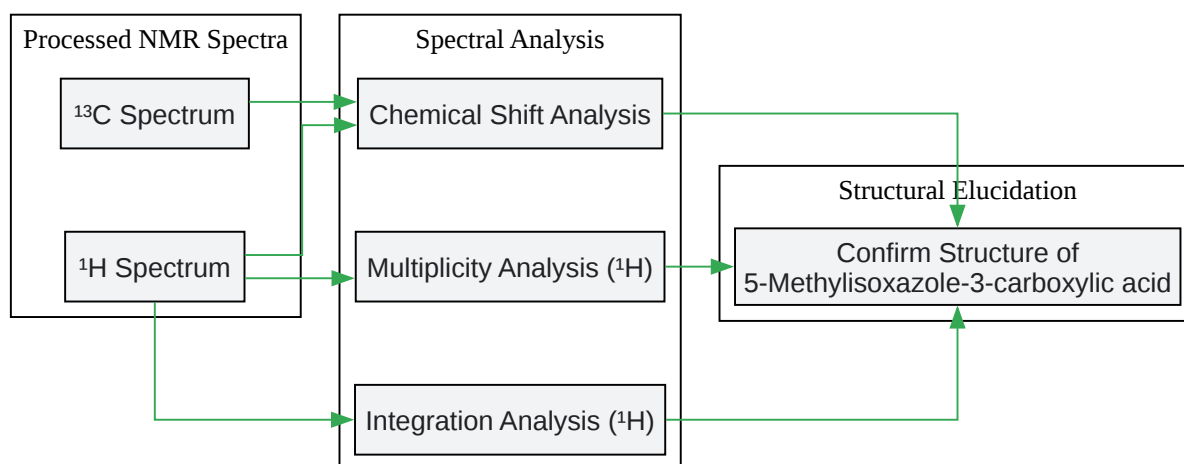
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the data analysis process.



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Caption: Experimental workflow for NMR characterization.



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Caption: Logical flow of NMR data analysis.

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